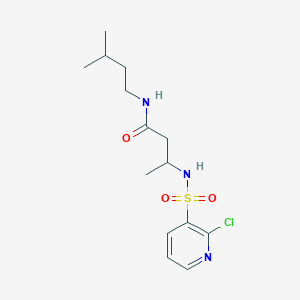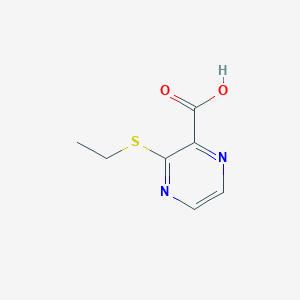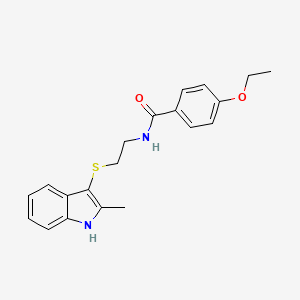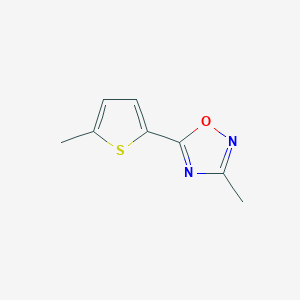
3-(2-chloropyridine-3-sulfonamido)-N-(3-methylbutyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chloropyridine-3-sulfonamido)-N-(3-methylbutyl)butanamide is a chemical compound that has been the focus of scientific research for its potential applications in the field of medicine. This compound is commonly referred to as CPB and has been found to have a range of biochemical and physiological effects that could be useful in the development of new drugs and treatments.
作用机制
The mechanism of action of CPB involves its ability to bind to specific enzymes and inhibit their activity. This inhibition can occur through a variety of mechanisms, including the disruption of enzyme-substrate interactions and the prevention of enzyme activation. The exact mechanism of action of CPB is still being studied, but researchers believe that it could be useful in the development of new drugs and treatments for a range of diseases.
Biochemical and Physiological Effects
CPB has been found to have a range of biochemical and physiological effects that could be useful in the development of new drugs and treatments. These effects include the inhibition of enzyme activity, the modulation of cellular signaling pathways, and the regulation of gene expression. CPB has also been found to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of a range of diseases.
实验室实验的优点和局限性
CPB has several advantages for use in lab experiments, including its high potency and specificity for certain enzymes. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and storage. Researchers must also take into account the potential interactions between CPB and other compounds or enzymes in their experiments.
未来方向
There are several potential future directions for research on CPB, including the development of new drugs and treatments for cancer and other diseases. Other areas of research could include the identification of new targets for CPB and the development of more efficient synthesis methods for the compound. Researchers may also explore the use of CPB in combination with other compounds or therapies to enhance its effectiveness.
Conclusion
Overall, CPB is a promising compound that has the potential to be useful in the development of new drugs and treatments for a range of diseases. Its ability to inhibit enzyme activity and modulate cellular signaling pathways makes it an attractive target for future research. However, researchers must continue to study the compound's mechanisms of action and potential side effects to fully understand its therapeutic potential.
合成方法
CPB can be synthesized using a variety of methods, including the reaction of 2-chloropyridine-3-sulfonyl chloride with N-(3-methylbutyl)butanamide in the presence of a base such as triethylamine. Other methods involve the use of different reagents and solvents to produce the compound in high yields and purity.
科学研究应用
CPB has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One area of research has focused on the compound's ability to inhibit the activity of certain enzymes that are involved in the development and progression of cancer. CPB has been found to be effective in blocking the activity of these enzymes, which could lead to the development of new cancer treatments.
属性
IUPAC Name |
3-[(2-chloropyridin-3-yl)sulfonylamino]-N-(3-methylbutyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN3O3S/c1-10(2)6-8-16-13(19)9-11(3)18-22(20,21)12-5-4-7-17-14(12)15/h4-5,7,10-11,18H,6,8-9H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFHLRFKGVHTOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CC(C)NS(=O)(=O)C1=C(N=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloropyridine-3-sulfonamido)-N-(3-methylbutyl)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3,7-trimethyl-8-(2-(3-methylpiperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2887263.png)
![[3-Ethyl-2-(oxiran-2-ylmethoxy)phenyl]methanol](/img/structure/B2887264.png)
![N-(2-(dimethylamino)ethyl)-3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2887265.png)
![4-[(4-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2887266.png)
![9-(2,4-dimethoxyphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2887270.png)



![4-sulfamoyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2887277.png)
![N-cyclohexyl-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2887279.png)

![N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2887284.png)
